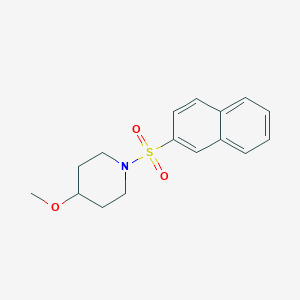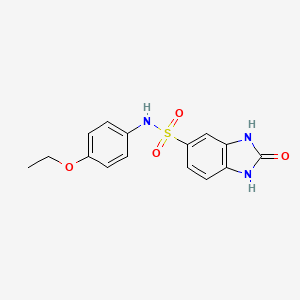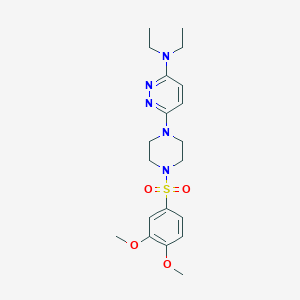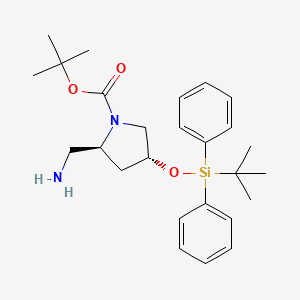![molecular formula C26H20F3NO3S B3020219 3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one CAS No. 321431-33-8](/img/structure/B3020219.png)
3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one, is a complex organic molecule that appears to be related to various heterocyclic compounds and benzenesulfonamide derivatives. These types of compounds have been extensively studied due to their potential applications in medicinal chemistry and material science. The papers provided offer insights into the synthesis, structural characterization, and biological activities of related compounds, which can help in understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the condensation of different aromatic aldehydes with hydrazones or other nitrogen-containing precursors. For instance, the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N′-[(α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates indicates a method that could potentially be adapted for the synthesis of the compound of interest . Additionally, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives suggests a possible catalytic route that could be explored . The synthesis of metal complexes containing benzenesulfonamide ligands also provides a precedent for the manipulation of benzenesulfonyl groups in complex organic molecules .
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties of a compound. X-ray crystallography, as used in the study of a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, provides detailed information about the molecular geometry, which can be compared with theoretical calculations such as density functional theory (DFT) . Similarly, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals insights into intermolecular interactions, such as π-π stacking and hydrogen bonding, which could be relevant for the compound of interest .
Chemical Reactions Analysis
The reactivity of benzenesulfonyl derivatives is highlighted in various studies. For example, the conversion of thioglycosides to glycosyl triflates using benzenesulfinyl piperidine suggests that the benzenesulfonyl group can participate in electrophilic reactions . The synthesis of benzenesulfonamide derivatives with antimicrobial activity also demonstrates the potential for chemical modification to achieve desired biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of trifluoromethyl groups, as seen in some of the compounds studied, can impart unique electronic properties due to their strong electron-withdrawing effect . The solubility, melting point, and stability of the compound can be inferred from related compounds, such as the 1-methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium benzenesulfonate monohydrate, which exhibits specific intermolecular interactions and crystal packing .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3NO3S/c1-18-15-23(20-10-4-2-5-11-20)30(17-19-9-8-12-21(16-19)26(27,28)29)25(31)24(18)34(32,33)22-13-6-3-7-14-22/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHBISLFJXKFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3020136.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide](/img/structure/B3020139.png)

![2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B3020143.png)

![ethyl 4-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3020145.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide](/img/structure/B3020150.png)



